molecular formula C20H18N4O2S B5561131 2-{[5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-1-(2-methyl-1H-indol-3-yl)ethanone

2-{[5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-1-(2-methyl-1H-indol-3-yl)ethanone

Cat. No. B5561131
M. Wt: 378.4 g/mol
InChI Key: DPQINAZCVHAYIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-{[5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-1-(2-methyl-1H-indol-3-yl)ethanone” is a complex organic molecule. It contains an indole nucleus, which is a prevalent moiety in many bioactive compounds . The indole nucleus is known for its broad-spectrum biological activities .

Scientific Research Applications

Synthesis and Pharmacological Activities

2-{[5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-1-(2-methyl-1H-indol-3-yl)ethanone belongs to a class of compounds with potential pharmacological applications. The synthesis of derivatives of 5-(2-,3- and 4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol has been documented to exhibit anti-inflammatory activity (Labanauskas et al., 2004). This suggests the compound's derivatives could have potential applications in developing anti-inflammatory drugs.

Antimicrobial and Antifungal Properties

Another significant area of application for this compound and its derivatives is in antimicrobial and antifungal therapies. A novel series of derivatives synthesized from 1-(5-fluoro-2-hydroxyphenyl)ethanone showed in vitro antimicrobial activity against bacterial and fungal organisms (Kumar et al., 2019). Similarly, newly synthesized triazolylindole derivatives have been evaluated for antifungal activity, highlighting the potential for treating fungal infections (Singh & Vedi, 2014).

Antioxidant and Anticancer Activities

The exploration into the antioxidant and anticancer activities of compounds related to 2-{[5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-1-(2-methyl-1H-indol-3-yl)ethanone has been noteworthy. Novel derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide, which share structural similarities with the compound , demonstrated significant antioxidant activity and were more cytotoxic against human glioblastoma U-87 and triple-negative breast cancer MDA-MB-231 cell lines (Tumosienė et al., 2020).

Herbicidal Applications

Besides pharmacological applications, derivatives of 1,2,4-triazole have been identified as potent Protox inhibitors with promising herbicidal activities. This highlights the potential of these compounds in agricultural applications, particularly in the development of herbicides for controlling broadleaf weeds in rice fields (Luo et al., 2008).

Future Directions

Given the biological potential of indole derivatives , there could be interest in further exploring the properties and applications of this compound. This could include more detailed studies of its synthesis, structure, reactivity, mechanism of action, and safety profile.

properties

IUPAC Name

2-[[5-(2-methoxyphenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]-1-(2-methyl-1H-indol-3-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O2S/c1-12-18(13-7-3-5-9-15(13)21-12)16(25)11-27-20-22-19(23-24-20)14-8-4-6-10-17(14)26-2/h3-10,21H,11H2,1-2H3,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPQINAZCVHAYIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)C(=O)CSC3=NNC(=N3)C4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(2-methyl-1H-indol-3-yl)ethanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.